molecular formula C10H14N2O2 B8440109 4-(3-Nitrophenyl)butan-2-amine

4-(3-Nitrophenyl)butan-2-amine

Cat. No.: B8440109
M. Wt: 194.23 g/mol
InChI Key: HEFFAMNLEVDIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Nitrophenyl)butan-2-amine is a secondary amine with a nitrophenyl substituent at the fourth carbon of a butan-2-amine backbone. The nitro group at the 3-position of the phenyl ring is electron-withdrawing, which may influence the compound’s electronic profile, solubility, and reactivity compared to other aryl-substituted butan-2-amine derivatives. Such compounds are of interest in medicinal chemistry and materials science due to their amine functionality and aromatic substituents, which enable diverse interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-(3-nitrophenyl)butan-2-amine

InChI

InChI=1S/C10H14N2O2/c1-8(11)5-6-9-3-2-4-10(7-9)12(13)14/h2-4,7-8H,5-6,11H2,1H3

InChI Key

HEFFAMNLEVDIQO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)butan-2-amine typically involves multiple steps. One common method starts with 4-nitrobenzyl bromide, which undergoes an S_N2 reaction with ethyl acetoacetate. This is followed by hydrolysis with concentrated hydrochloric acid and amination via the Leuckart reaction to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4-(3-Aminophenyl)butan-2-amine.

    Reduction: Various amines or alcohols depending on the reducing agent used.

    Substitution: N-substituted derivatives of this compound.

Scientific Research Applications

4-(3-Nitrophenyl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)butan-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-(3-Nitrophenyl)butan-2-amine, based on the evidence provided:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Key Features
4-(1,3-Thiazol-4-yl)butan-2-amine Thiazole ring C₇H₁₁N₃S 156.2 Discontinued Heterocyclic sulfur/nitrogen group; lab-use only
4-(Furan-2-yl)butan-2-amine Furan ring C₈H₁₃NO 139.2 Liquid Oxygen-containing heterocycle; liquid at room temperature
4-(1,3-Benzodioxol-5-yl)butan-2-amine Benzodioxole ring C₁₁H₁₅NO₂ 193.2 Not specified Electron-rich aromatic system; potential CNS activity
4-(1H-Indol-3-yl)butan-2-amine Indole ring C₁₂H₁₆N₂ 188.3 Not specified Nitrogen-rich bicyclic system; possible serotonergic properties
4-(2,6-Difluorophenyl)butan-2-amine HCl Difluorophenyl + HCl salt C₁₀H₁₄ClF₂N 221.7 Solid Fluorine substituents enhance lipophilicity; hydrochloride salt improves stability

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The nitro group in this compound (hypothetically) would reduce the basicity of the amine compared to electron-donating substituents (e.g., benzodioxole in ). This contrasts with 4-(2,6-difluorophenyl)butan-2-amine HCl, where fluorine’s inductive effect slightly withdraws electrons but enhances metabolic stability .
    • Heterocyclic substituents (thiazole , furan ) introduce polarity, affecting solubility. For example, 4-(furan-2-yl)butan-2-amine’s liquid state suggests lower melting points compared to crystalline analogs.
  • Aromatic Ring Systems :

    • Indole-containing analogs (e.g., ) may exhibit fluorescence or neurotransmitter mimicry due to their extended π-systems.
    • Benzodioxole derivatives () are often associated with enhanced bioavailability in drug design.

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